molecular formula C15H13F6N3O2 B15022232 2-Morpholino-6-phenyl-4,4-bis(trifluoromethyl)-1,3,5-oxadiazine

2-Morpholino-6-phenyl-4,4-bis(trifluoromethyl)-1,3,5-oxadiazine

Cat. No.: B15022232
M. Wt: 381.27 g/mol
InChI Key: BUTCTGFFNHTJNL-UHFFFAOYSA-N
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Description

2-(morpholin-4-yl)-6-phenyl-4,4-bis(trifluoromethyl)-4H-1,3,5-oxadiazine is a heterocyclic compound that features a morpholine ring, a phenyl group, and two trifluoromethyl groups attached to an oxadiazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(morpholin-4-yl)-6-phenyl-4,4-bis(trifluoromethyl)-4H-1,3,5-oxadiazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a hydrazine derivative with a trifluoromethyl ketone in the presence of an acid catalyst to form the oxadiazine ring. The morpholine and phenyl groups are introduced through subsequent substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yields and purity .

Chemical Reactions Analysis

Types of Reactions

2-(morpholin-4-yl)-6-phenyl-4,4-bis(trifluoromethyl)-4H-1,3,5-oxadiazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazine N-oxides, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups into the molecule, enhancing its chemical diversity .

Mechanism of Action

The mechanism of action of 2-(morpholin-4-yl)-6-phenyl-4,4-bis(trifluoromethyl)-4H-1,3,5-oxadiazine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or modulate receptor activity by binding to their active sites. This interaction can disrupt normal cellular processes, leading to the desired therapeutic effects. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(morpholin-4-yl)-6-phenyl-4,4-bis(trifluoromethyl)-4H-1,3,5-oxadiazine is unique due to the presence of two trifluoromethyl groups, which impart distinct electronic and steric properties. These features enhance its stability and reactivity, making it a valuable compound for various applications .

Properties

Molecular Formula

C15H13F6N3O2

Molecular Weight

381.27 g/mol

IUPAC Name

2-morpholin-4-yl-6-phenyl-4,4-bis(trifluoromethyl)-1,3,5-oxadiazine

InChI

InChI=1S/C15H13F6N3O2/c16-14(17,18)13(15(19,20)21)22-11(10-4-2-1-3-5-10)26-12(23-13)24-6-8-25-9-7-24/h1-5H,6-9H2

InChI Key

BUTCTGFFNHTJNL-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=NC(N=C(O2)C3=CC=CC=C3)(C(F)(F)F)C(F)(F)F

Origin of Product

United States

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